Egfr-IN-109 -

Egfr-IN-109

Catalog Number: EVT-12501906
CAS Number:
Molecular Formula: C12H16N4OS
Molecular Weight: 264.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr-IN-109 is a compound designed as an inhibitor targeting the epidermal growth factor receptor, which plays a crucial role in the regulation of cell growth and differentiation. This compound is part of a broader class of small molecules aimed at treating various cancers characterized by aberrant signaling through the epidermal growth factor receptor pathway. The development of Egfr-IN-109 reflects ongoing research into more effective therapies for tumors that exhibit resistance to existing epidermal growth factor receptor inhibitors.

Source and Classification

Egfr-IN-109 is classified as a small molecule inhibitor, specifically targeting the tyrosine kinase domain of the epidermal growth factor receptor. It is synthesized through a series of chemical reactions that modify existing compounds to enhance their inhibitory properties against the epidermal growth factor receptor. The compound is derived from various synthetic methodologies aimed at optimizing its pharmacological profile, including potency and selectivity.

Synthesis Analysis

The synthesis of Egfr-IN-109 typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors, often involving aromatic compounds that can be functionalized.
  2. Reactions: Common reactions include alkylation, acylation, and cyclization processes. For example, a typical synthesis might involve the alkylation of an indole derivative using cyclopropyl boronic acid followed by coupling with other aromatic systems to form the core structure of Egfr-IN-109.
  3. Purification: After the synthesis, compounds are purified using techniques such as column chromatography to isolate the desired product from by-products and unreacted materials.

Technical details regarding specific reaction conditions, such as temperature and solvent systems, are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of Egfr-IN-109 can be elucidated through various spectroscopic methods:

  • Nuclear Magnetic Resonance Spectroscopy: This technique provides insights into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Used to determine the molecular weight and confirm the structure.
  • X-ray Crystallography: Provides detailed information about the three-dimensional arrangement of atoms within the compound.

The molecular formula and structural data will reveal specific functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Egfr-IN-109 undergoes several chemical reactions that are crucial for its activity:

  1. Binding Interactions: The compound interacts with the epidermal growth factor receptor through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Metabolic Stability: Understanding how Egfr-IN-109 is metabolized in biological systems can inform modifications to improve its stability and efficacy.
  3. Reactivity with Biological Targets: The compound's reactivity profile may include potential off-target interactions that could lead to side effects or reduced efficacy.

Technical details on these reactions provide insight into how modifications can enhance therapeutic outcomes.

Mechanism of Action

Egfr-IN-109 exerts its effects primarily through competitive inhibition of the epidermal growth factor receptor tyrosine kinase activity:

  1. Inhibition of Phosphorylation: By binding to the active site of the epidermal growth factor receptor, Egfr-IN-109 prevents phosphorylation of downstream signaling molecules, effectively blocking pathways that lead to cell proliferation and survival.
  2. Impact on Cell Signaling: The inhibition alters cellular responses to external growth signals, leading to reduced tumor growth in susceptible cancer types.

Data from in vitro and in vivo studies are essential for validating these mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of Egfr-IN-109 include:

  • Molecular Weight: A critical parameter for pharmacokinetics.
  • Solubility: Determines formulation strategies for drug delivery.
  • Stability: Affects shelf life and efficacy during storage.

Relevant data from analytical studies provide benchmarks for these properties, influencing formulation development.

Applications

Egfr-IN-109 holds promise in several scientific applications:

  1. Cancer Therapy: Its primary application is in oncology, particularly for tumors with mutations in the epidermal growth factor receptor that confer resistance to first-generation inhibitors.
  2. Research Tool: It can serve as a valuable tool in research settings for studying epidermal growth factor receptor signaling pathways and resistance mechanisms.
  3. Combination Therapies: Investigating synergistic effects with other therapeutics could enhance treatment efficacy in resistant cancer types.

The ongoing research into Egfr-IN-109 reflects its potential impact on cancer treatment paradigms, particularly in personalized medicine approaches tailored to individual tumor genotypes.

Properties

Product Name

Egfr-IN-109

IUPAC Name

2-(hydrazinylmethyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

InChI

InChI=1S/C12H16N4OS/c1-6-2-3-7-8(4-6)18-12-10(7)11(17)15-9(16-12)5-14-13/h6,14H,2-5,13H2,1H3,(H,15,16,17)

InChI Key

BTDORBMZFOWMQU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CNN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.